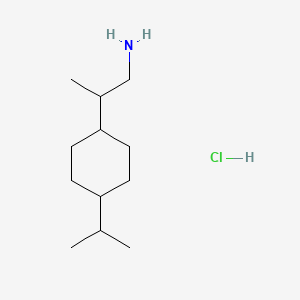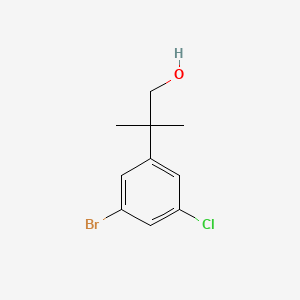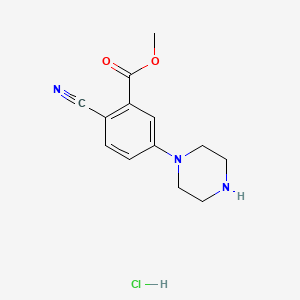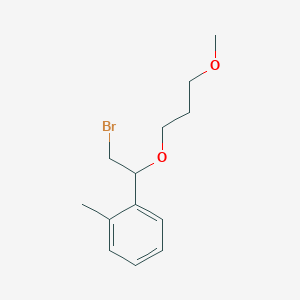
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene is an organic compound that belongs to the class of bromobenzenes It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a 3-methoxypropoxyethyl group and a methyl group
Métodos De Preparación
The synthesis of 1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Etherification: The attachment of the 3-methoxypropoxy group to the benzene ring.
Alkylation: The addition of the ethyl group to the benzene ring.
The reaction conditions for these steps often involve the use of catalysts, solvents, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Análisis De Reacciones Químicas
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and interactions due to its unique chemical properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene involves its interaction with specific molecular targets and pathways. The bromine atom and the methoxypropoxy group play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, resulting in the compound’s desired effects .
Comparación Con Compuestos Similares
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-2-methylbenzene can be compared with other similar compounds, such as:
1-Bromo-2-(2-bromo-1-(3-methoxypropoxy)ethyl)benzene: This compound has an additional bromine atom, which can affect its reactivity and applications.
1-(2-Bromo-1-(3-methoxypropoxy)ethyl)-4-methylbenzene: The position of the methyl group is different, which can influence the compound’s chemical properties and behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties .
Propiedades
Fórmula molecular |
C13H19BrO2 |
|---|---|
Peso molecular |
287.19 g/mol |
Nombre IUPAC |
1-[2-bromo-1-(3-methoxypropoxy)ethyl]-2-methylbenzene |
InChI |
InChI=1S/C13H19BrO2/c1-11-6-3-4-7-12(11)13(10-14)16-9-5-8-15-2/h3-4,6-7,13H,5,8-10H2,1-2H3 |
Clave InChI |
NIYYOUPCVFXYLD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C(CBr)OCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



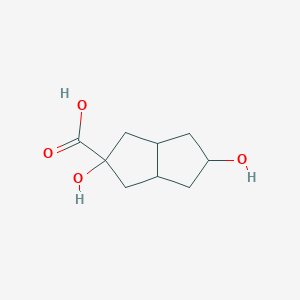
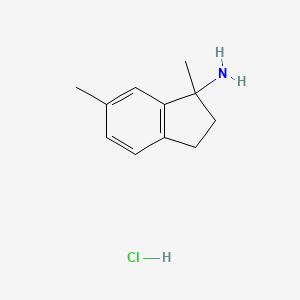
![(2S,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B13484597.png)
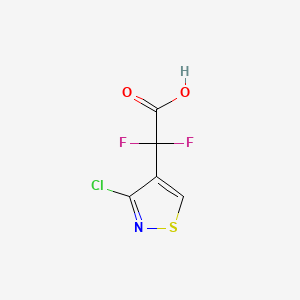
![5-(4-cyclohexylphenyl)-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13484600.png)
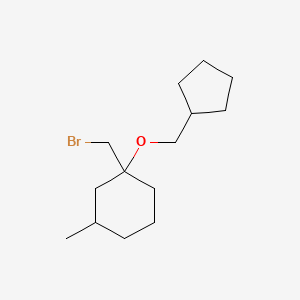
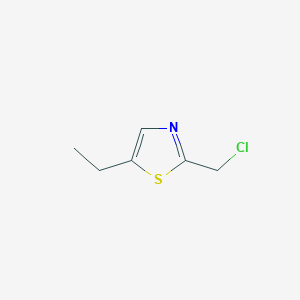
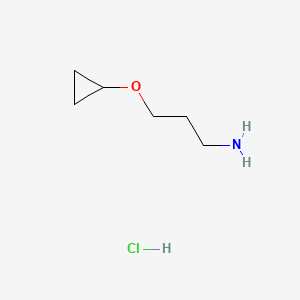
![[4-(Aminomethyl)-3-fluorophenyl]methanol hydrochloride](/img/structure/B13484617.png)
